molecular formula C7H14N2O B8473313 2-Amino-4-isobutyl-2-oxazoline

2-Amino-4-isobutyl-2-oxazoline

Cat. No. B8473313
M. Wt: 142.20 g/mol
InChI Key: RNWLMLQZIFLCSQ-UHFFFAOYSA-N
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Patent
US03931214

Procedure details

21 g (0.1 mole) of 1-bromomethyl-3-methyl-butyl-isocyanate were added dropwise within 1 hour, at 8°-11° C, to a mixture of 25 ml of concentrated ammonia, 25 ml of water and 7 ml of 1,2-dimethoxyethane. Stirring was continued for 15 minutes at 12°-14° C, and then working up was carried out as described in Example 1. 11.6 g (82 percent of the theory) of oily 2-amino-4-isobutyl-2-oxazoline were obtained, which had been previously dissolved and reprecipitated from a mixture of isopropyl ether and hexane and finally evaporated in a high vacuum.
Name
1-bromomethyl-3-methyl-butyl-isocyanate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([N:8]=[C:9]=[O:10])[CH2:4][CH:5]([CH3:7])[CH3:6].[NH3:11].O>COCCOC>[NH2:11][C:9]1[O:10][CH2:2][CH:3]([CH2:4][CH:5]([CH3:7])[CH3:6])[N:8]=1

Inputs

Step One
Name
1-bromomethyl-3-methyl-butyl-isocyanate
Quantity
21 g
Type
reactant
Smiles
BrCC(CC(C)C)N=C=O
Name
Quantity
25 mL
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1OCC(N1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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